REACTION_SMILES
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[C:14](#[N:15])[c:16]1[cH:17][cH:18][c:19]([CH2:20][Br:21])[cH:22][cH:23]1.[C:8](=[O:9])([O-:10])[O-:11].[Cs+:12].[Cs+:13].[O:1]=[C:2]1[CH2:3][NH:4][C:5](=[O:6])[NH:7]1.[O:24]=[CH:25][N:26]([CH3:27])[CH3:28]>>[O:1]=[C:2]1[CH2:3][NH:4][C:5](=[O:6])[N:7]1[CH2:20][c:19]1[cH:18][cH:17][c:16]([C:14]#[N:15])[cH:23][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1ccc(CBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CNC(=O)N1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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N#Cc1ccc(CN2C(=O)CNC2=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |